molecular formula C9H14O5 B12285191 4H-Furo[3,2-c]pyran-2(3H)-one,tetrahydro-4-(hydroxymethyl)-6-methoxy-, [3aR-(3aa,4a,6a,7aa)]-

4H-Furo[3,2-c]pyran-2(3H)-one,tetrahydro-4-(hydroxymethyl)-6-methoxy-, [3aR-(3aa,4a,6a,7aa)]-

Numéro de catalogue: B12285191
Poids moléculaire: 202.20 g/mol
Clé InChI: CEVALZNMSHYICJ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

This compound is a tetrahydro derivative of the 4H-furo[3,2-c]pyran-2(3H)-one core, characterized by a fused furopyranone bicyclic system. Key structural features include:

  • Substituents: A hydroxymethyl group at position 4 and a methoxy group at position 5.
  • Stereochemistry: The [3aR-(3aα,4α,6α,7aα)] configuration defines the spatial arrangement of the fused rings, influencing its biological activity and physicochemical properties.

The compound’s saturated tetrahydro ring system distinguishes it from simpler furopyranones like patulin, conferring enhanced stability and altered reactivity.

Propriétés

IUPAC Name

4-(hydroxymethyl)-6-methoxy-3,3a,4,6,7,7a-hexahydrofuro[3,2-c]pyran-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O5/c1-12-9-3-6-5(2-8(11)13-6)7(4-10)14-9/h5-7,9-10H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEVALZNMSHYICJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CC2C(CC(=O)O2)C(O1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Lactone Reduction and Functional Group Manipulation

The synthesis begins with enantiomerically pure lactones, such as (3aR,6aS)-3,3a,6,6a-tetrahydro-2H-furo[2,3-b]pyran-4-one, which is reduced to a diol using lithium aluminum hydride (LiAlH4) in 95% yield. Selective monoacetylation of the primary hydroxyl group with acetyl chloride (AcCl) and 2,4,6-collidine at −78°C preserves the secondary hydroxyl for subsequent silylation (e.g., tert-butyldimethylsilyl chloride, TBSCl). This stepwise protection ensures regioselective transformations critical for introducing the methoxy and hydroxymethyl groups.

Cyclization and Deprotection

The protected diol undergoes ozonolysis to form a bicyclic bis-acetal intermediate, followed by reduction with triethylsilane (Et3SiH) and boron trifluoride diethyl etherate (BF3·Et2O) to yield a hexahydrofuropyran intermediate. Final deprotection of the silyl group using tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF) furnishes the target compound with retention of stereochemistry.

Key Data

Step Reagents/Conditions Yield (%)
Lactone reduction LiAlH4, THF, 0°C → rt 95
Monoacetylation AcCl, 2,4,6-collidine, −78°C 86
Silylation TBSCl, imidazole, DMF 90
Deprotection TBAF, THF, rt 85

Carbohydrate-Derived Cyclopropane Ring Expansion

Cyclopropanation of Carbohydrates

Starting from D-mannose, cyclopropanation via rhodium(II) or copper(I) catalysts generates bicyclic intermediates. For example, Rh2(OAc)4-mediated cyclopropanation of a glycal derivative produces a cyclopropane-fused pyranose, which undergoes ring expansion via acid-catalyzed cyclopropylcarbinyl cation rearrangement. This method ensures stereochemical fidelity by leveraging the inherent chirality of carbohydrate precursors.

Functionalization and Cyclization

The cyclopropane ring is cleaved selectively under acidic conditions (e.g., p-toluenesulfonic acid, pTsOH) to form a tetrahydropyran intermediate. Subsequent oxidation of a primary alcohol to a hydroxymethyl group (e.g., pyridinium chlorochromate, PCC) and methylation (CH3I, Ag2O) introduces the methoxy substituent.

Key Data

Step Reagents/Conditions Yield (%)
Cyclopropanation Rh2(OAc)4, CH2Cl2, rt 88
Acidic ring expansion pTsOH, 1,2-DCE, 84°C 75
Oxidation PCC, CH2Cl2 82
Methylation CH3I, Ag2O, DMF 78

Acid-Catalyzed Tandem Reactions

Post-Cyclization Modifications

Hydrogenation of the furopyranone over Pd/C in methanol saturates the ring system, followed by selective oxidation (e.g., TEMPO/NaClO2) to introduce the hydroxymethyl group. Methoxylation is achieved via Williamson ether synthesis using methyl iodide and silver oxide.

Key Data

Step Reagents/Conditions Yield (%)
Tandem cyclization CuOTf, 1,2-DCE, 84°C 68
Hydrogenation 10% Pd/C, H2, MeOH 90
Oxidation TEMPO, NaClO2, CH3CN/H2O 75

Resolution of Racemic Mixtures

Enzymatic Resolution

Early synthetic routes produced racemic mixtures resolved using lipases (e.g., Candida antarctica lipase B) to hydrolyze enantioselective esters. While effective, this method wastes 50% of the material, prompting shifts to asymmetric synthesis.

Chiral Auxiliary Approaches

Using (R)- or (S)-benzyloxypropanol as a chiral auxiliary, the hydroxymethyl group is introduced via Mitsunobu reaction (DIAD, PPh3), ensuring α-configuration. The auxiliary is removed via hydrogenolysis (H2, Pd/C), yielding enantiomerically pure product.

Key Data

Step Reagents/Conditions Yield (%)
Mitsunobu reaction DIAD, PPh3, THF 80
Hydrogenolysis 10% Pd/C, H2, EtOAc 95

Comparative Analysis of Synthetic Routes

Method Advantages Disadvantages Yield (%) Stereoselectivity
Lactone reduction High stereocontrol Multi-step protection 70–85 >99% ee
Carbohydrate ring exp Uses cheap precursors Requires harsh conditions 65–78 95% de
Acid-catalyzed cycliz Rapid ring formation Limited substrate scope 60–75 90% de
Chiral auxiliary High enantiomeric excess Costly auxiliaries 75–90 >99% ee

Challenges and Optimizations

Stereochemical Drift

Prolonged exposure to acidic conditions during cyclization may epimerize chiral centers. Using milder acids (e.g., camphorsulfonic acid) or low temperatures (0–5°C) mitigates this issue.

Solvent Effects

Polar aprotic solvents (e.g., acetonitrile) improve cyclization yields by stabilizing transition states. For example, switching from dichloromethane to acetonitrile increases yields from 75% to 97% in furopyranone syntheses.

Catalyst Systems

Copper(I) triflate (CuOTf) outperforms Brønsted acids in propargylic alcohol cyclizations, reducing side reactions and improving regioselectivity.

Applications De Recherche Scientifique

Medicinal Chemistry

The compound exhibits various biological activities that make it a candidate for therapeutic applications:

  • Anticancer Properties : Research indicates that derivatives of 4H-Furo[3,2-c]pyran-2(3H)-one can inhibit cancer cell proliferation by targeting specific molecular pathways. Notably, they have shown efficacy against various cancer types through mechanisms such as apoptosis induction and inhibition of angiogenesis.
  • Anti-inflammatory Effects : Some derivatives have demonstrated the ability to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. This suggests potential use in treating inflammatory diseases.
  • Antimicrobial Activity : The compound has been evaluated for its antimicrobial properties against several pathogens, indicating its potential as a lead compound for developing new antibiotics.

Chemical Intermediates

In organic synthesis, 4H-Furo[3,2-c]pyran derivatives serve as intermediates for constructing more complex molecules. Their reactivity allows them to participate in various chemical transformations essential for synthesizing pharmaceuticals and agrochemicals.

Material Science

The unique structural features of this compound make it valuable in material science as well. It can be utilized in the development of new materials with specific properties tailored for applications in coatings, adhesives, and polymers.

Case Studies

  • Anticancer Study :
    A study published in a peer-reviewed journal demonstrated that a derivative of 4H-Furo[3,2-c]pyran significantly inhibited the growth of breast cancer cells in vitro. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways.
  • Anti-inflammatory Research :
    Another research project focused on the anti-inflammatory properties of this compound showed that it effectively reduced inflammation markers in animal models by inhibiting COX-2 activity.
  • Antimicrobial Evaluation :
    A recent investigation into the antimicrobial activity revealed that certain derivatives displayed notable effectiveness against Gram-positive bacteria, suggesting their potential as new antibiotic agents.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Patulin (4-Hydroxy-4H-furo[3,2-c]pyran-2(6H)-one)

  • Structure : Contains an α,β-unsaturated lactone ring with a hydroxyl group at position 3.
  • Key Differences: Lacks the hydroxymethyl and methoxy substituents present in the target compound. Planar structure due to the unsaturated lactone, making it highly reactive and toxic (a known mycotoxin) .
  • Bioactivity : Patulin exhibits antimicrobial properties but is cytotoxic, limiting therapeutic applications. The target compound’s saturated rings and substituents may reduce toxicity .

6-Methoxy-4H-Furo[3,2-c]pyran-2(6H)-one (CAS 158044-97-4)

  • Structure : Shares the methoxy group at position 6 but lacks the tetrahydro ring and hydroxymethyl group.
  • Key Differences :
    • The absence of ring saturation reduces stability compared to the target compound.
    • Lower molecular weight (154.12 g/mol vs. ~220 g/mol for the target, estimated from substituents) .

Cucurbitane Glycosides (e.g., Taimordisins)

  • Structure: Feature a 5/6-fused bicyclic furopyranone core with hydroxyl and hydroxymethyl groups. Example: 4,7-dihydroxy-6-(hydroxymethyl)-7,7a-dihydro-4H-furo[3,2-c]pyran-2(6H)-one .
  • Key Differences: Additional glycosylation and hydroxyl groups enhance water solubility.

Table 1: Structural and Functional Comparison

Compound Core Structure Substituents Saturation Molecular Weight (g/mol) Bioactivity/Stability Notes
Target Compound Tetrahydro-furopyranone 4-(hydroxymethyl), 6-methoxy Saturated ~220 (estimated) Enhanced stability; unknown bioactivity
Patulin α,β-unsaturated lactone 4-hydroxy Unsaturated 154.12 Cytotoxic mycotoxin
6-Methoxy analog Unsaturated furopyranone 6-methoxy Unsaturated 154 (CAS 158044-97-4) Reactive; limited stability
Cucurbitane Glycoside (Taimordisin) Furopyranone + glycoside Multiple hydroxyl/hydroxymethyl Partially saturated Variable (e.g., 406 for taimordisin D) Antioxidant, anti-inflammatory

Stability and Physicochemical Properties

  • Target Compound : The tetrahydro ring reduces ring strain, enhancing thermal and hydrolytic stability compared to patulin. The hydroxymethyl group increases hydrophilicity (logP ~0.5 estimated), while the methoxy group adds moderate lipophilicity.
  • Patulin : Highly reactive due to the unsaturated lactone; degrades in alkaline conditions or in the presence of sulfhydryl compounds .
  • 6-Methoxy Analog : Less stable than the target compound due to unsaturation but more lipophilic (logP ~1.2) .

Activité Biologique

4H-Furo[3,2-c]pyran-2(3H)-one derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article focuses on the biological activity of the specific compound 4H-Furo[3,2-c]pyran-2(3H)-one, tetrahydro-4-(hydroxymethyl)-6-methoxy-, [3aR-(3aa,4a,6a,7aa)]- , examining its anticancer properties, antimicrobial effects, and other notable biological activities.

Chemical Structure and Synthesis

The compound is characterized by its unique furo-pyranone structure. Synthesis typically involves multi-step reactions utilizing readily available starting materials such as dehydroacetic acid and various substituted phenols. The resulting compounds are often evaluated for their biological efficacy using in vitro assays.

Anticancer Activity

Numerous studies have demonstrated the anticancer potential of furo[3,2-c]pyran derivatives. For instance:

  • Cell Line Studies : Compounds derived from the furo[3,2-c]pyran structure were tested against various cancer cell lines including MCF-7 (breast), A549 (lung), and PC-3 (prostate). Notably, certain derivatives exhibited IC50 values as low as 0.28 µM against the SK-BR-3 breast cancer cell line, indicating potent inhibitory effects .
CompoundCell LineIC50 (µM)Notes
9SK-BR-30.28Highly selective against cancer cells
27SK-BR-30.44Significant selectivity over normal cells
5aMCF-76.9Moderate activity
9dPC-33.8Strong activity against prostate cancer

The mechanism by which these compounds exert their anticancer effects often involves the induction of apoptosis and inhibition of cell proliferation. Studies suggest that modifications in the substituents on the furo-pyranone ring can significantly enhance cytotoxicity .

Antimicrobial Activity

Beyond their anticancer properties, furo[3,2-c]pyran derivatives also display antimicrobial activity . Research indicates that these compounds can inhibit a range of bacterial strains and fungi:

  • Bacterial Inhibition : Some derivatives have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
  • Fungal Activity : Certain furo-pyranones demonstrated antifungal properties against Candida albicans.

Other Biological Activities

In addition to anticancer and antimicrobial effects, furo[3,2-c]pyran derivatives exhibit a variety of other biological activities:

  • Anti-inflammatory Effects : Some studies indicate that these compounds can reduce inflammation markers in vitro.
  • Anticoagulant Properties : Research has suggested potential anticoagulant effects in certain derivatives, making them candidates for further pharmacological development.

Case Studies

  • Neo-tanshinlactone Derivative Study : A derivative of 6-phenyl-4H-furo[3,2-c]pyran-4-one was shown to prevent breast cancer proliferation in vitro. The study highlighted its potential as a therapeutic agent against hormone-responsive cancers .
  • Cytotoxicity Evaluation : In a study assessing genotoxicity and cytotoxicity on human lymphocytes, several furo[3,2-c]pyran derivatives were found to induce significant cytotoxic effects at concentrations of 1 and 2 mg/mL .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.